4-Bromobenzyl isocyanate
Overview
Description
4-Bromobenzyl isocyanate, also known as 1-Bromo-4-(isocyanatomethyl)benzene, is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzyl isocyanate, where a bromine atom is substituted at the para position of the benzene ring. This compound is primarily used as an organic building block in various chemical syntheses and has applications in the development of polymerizable electrolyte additives for lithium-ion batteries .
Mechanism of Action
Target of Action
4-Bromobenzyl isocyanate (Br-BIC) is primarily used as a polymerizable electrolyte additive in lithium-ion batteries . Its primary target is the cathode surface of these batteries, where it forms a protective film .
Mode of Action
Br-BIC interacts with its target (the cathode surface) through an electrochemical polymerization process . This process occurs at a voltage of 5.5 V (versus Li/Li+) and results in the formation of an overcharge-inhibiting film on the cathode surface . This film is likely insulating, which helps to prevent overcharge in lithium-ion batteries .
Biochemical Pathways
It is known that the compound can improve the charge/discharge performance of a lithium-ion battery . This suggests that Br-BIC may influence the electron transfer processes that occur during the charging and discharging of the battery.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Br-BIC, we can discuss its behavior in the battery environment. The compound is introduced into the battery as an additive in the electrolyte solution. Once in the battery, it migrates to the cathode surface, where it undergoes electrochemical polymerization
Result of Action
The primary result of Br-BIC’s action is the formation of an overcharge-inhibiting film on the cathode surface of lithium-ion batteries . This film helps to prevent overcharge, improving the safety and performance of the battery . Additionally, Br-BIC has been found to slightly improve the charge/discharge performance of a lithium-ion battery .
Action Environment
The action of Br-BIC is influenced by the battery environment. The electrochemical polymerization process that forms the protective film on the cathode surface occurs at a specific voltage (5.5 V versus Li/Li+) Therefore, the battery’s voltage is a key environmental factor that influences the action of Br-BIC
Biochemical Analysis
Biochemical Properties
It is known that the compound can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface . This suggests that 4-Bromobenzyl isocyanate may interact with certain enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to electrochemically polymerize at 5.5 V . This process forms an overcharge-inhibiting film on the cathode surface, which can prevent overcharge in lithium-ion batteries
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to form an overcharge-inhibiting film on the cathode surface over time . This suggests that the compound has a certain level of stability. More detailed information on the product’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl isocyanate can be synthesized through the reaction of 4-bromobenzylamine with phosgene. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate group. The general reaction is as follows:
4-Bromobenzylamine+Phosgene→4-Bromobenzyl isocyanate+2HCl
This reaction requires careful handling due to the hazardous nature of phosgene .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of automated systems to handle phosgene safely. The reaction is carried out in a controlled environment to ensure the safety of the operators and the purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Polymerization: It can polymerize under electrochemical conditions to form an insulating film on the cathode surface of lithium-ion batteries.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents that react with this compound.
Electrochemical Polymerization: This reaction occurs at 5.5 V (versus Li/Li+) and is used to form protective films in battery applications.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Polymeric Films: Electrochemical polymerization results in the formation of polymeric films that inhibit overcharge in lithium-ion batteries.
Scientific Research Applications
4-Bromobenzyl isocyanate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to modify biomolecules through isocyanate chemistry.
Industry: Used as an additive in lithium-ion batteries to prevent overcharge and improve performance
Comparison with Similar Compounds
Benzyl Isocyanate: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4-Chlorobenzyl Isocyanate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
4-Nitrobenzyl Isocyanate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 4-Bromobenzyl isocyanate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to form polymeric films in electrochemical applications .
Properties
IUPAC Name |
1-bromo-4-(isocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMDGLNJQNMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402570 | |
Record name | 4-Bromobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-23-8 | |
Record name | 4-Bromobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromobenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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